molecular formula C9H9Br2NO3 B12794143 L-Tyrosine, 2,5-dibromo- CAS No. 81818-46-4

L-Tyrosine, 2,5-dibromo-

Cat. No.: B12794143
CAS No.: 81818-46-4
M. Wt: 338.98 g/mol
InChI Key: CVLYJBHDGGDQSE-ZETCQYMHSA-N
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Description

L-Tyrosine, 2,5-dibromo- is a derivative of the amino acid L-tyrosine, where two bromine atoms are substituted at the 2 and 5 positions of the aromatic ring. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Tyrosine, 2,5-dibromo- can be synthesized by brominating L-tyrosine. The process involves reacting L-tyrosine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction typically requires controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of L-Tyrosine, 2,5-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: L-Tyrosine, 2,5-dibromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: L-Tyrosine, 2,5-dibromo- is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its selective bromination allows for targeted applications in research and industry .

Biological Activity

L-Tyrosine, 2,5-dibromo- is a derivative of the amino acid tyrosine, modified with bromine atoms at the 2 and 5 positions of its aromatic ring. This compound has garnered attention for its unique biological activities, particularly in coordination chemistry and potential therapeutic applications. This article explores its biological activity through a review of research findings, case studies, and data tables.

L-Tyrosine (C9H11NO3) is an amino acid that plays a critical role in the synthesis of neurotransmitters and hormones. The dibromo substitution enhances its reactivity and binding properties. The chemical structure can be represented as follows:

L Tyrosine 2 5 dibromo C9H8Br2NO3\text{L Tyrosine 2 5 dibromo C}_9\text{H}_8\text{Br}_2\text{N}\text{O}_3

1. Coordination Chemistry

L-Tyrosine derivatives exhibit significant coordination properties with metal ions. Research has shown that 2,5-dibromo-L-tyrosine forms stable complexes with copper(II) ions, resulting in polymeric structures that demonstrate interesting biological properties. The coordination involves the amino nitrogen and carboxyl oxygen of the ligand, facilitating a three-dimensional supramolecular network through hydrogen bonding interactions .

Table 1: Coordination Characteristics of L-Tyrosine Derivatives

LigandMetal IonCoordination ModeStability
L-TyrosineCu(II)BidentateHigh
2,5-Dibromo-L-TyrosineCu(II)Bridging bidentateModerate

2. Antimicrobial Activity

Studies have indicated that halogenated tyrosines possess antimicrobial properties. For instance, compounds derived from L-tyrosine have been evaluated for their effectiveness against various bacterial strains. The minimal inhibitory concentrations (MICs) for these compounds suggest potent activity against multidrug-resistant bacteria .

Table 2: Antimicrobial Efficacy of L-Tyrosine Derivatives

CompoundBacterial StrainMIC (µg/mL)
2,5-Dibromo-L-TyrosineStaphylococcus aureus<0.25
2,5-Dibromo-L-TyrosineEscherichia coli1–4

3. Pharmacokinetic Properties

The pharmacokinetics of L-Tyrosine derivatives have been evaluated to understand their absorption and metabolism. In vivo studies indicate that these compounds can achieve significant plasma concentrations rapidly after administration. For example, a related compound showed an elimination half-life of approximately 17-32 minutes in animal models .

Case Study 1: Anticancer Potential

Research has demonstrated the potential of dibromo-L-tyrosine derivatives in targeting cancer cells. One study focused on the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. The results indicated that these derivatives could induce apoptosis in malignant melanoma cells .

Case Study 2: Neurotransmitter Regulation

Another study explored the effects of L-Tyrosine derivatives on neurotransmitter levels in animal models. The findings suggested that these compounds could modulate dopamine levels, which is crucial for treating conditions like depression and Parkinson's disease .

Properties

CAS No.

81818-46-4

Molecular Formula

C9H9Br2NO3

Molecular Weight

338.98 g/mol

IUPAC Name

(2S)-2-amino-3-(2,5-dibromo-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9Br2NO3/c10-5-3-8(13)6(11)1-4(5)2-7(12)9(14)15/h1,3,7,13H,2,12H2,(H,14,15)/t7-/m0/s1

InChI Key

CVLYJBHDGGDQSE-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C(=CC(=C1Br)O)Br)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C(=CC(=C1Br)O)Br)CC(C(=O)O)N

Origin of Product

United States

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